N-(2-Aminophenyl)propanamide
Overview
Description
“N-(2-Aminophenyl)propanamide” is an organic compound with the molecular formula C9H12N2O . It is also known by the names 1-Amino-2-propionylamino-benzol, 2-Propionylamino-anilin, and 2-Propionamido-aniline .
Synthesis Analysis
The synthesis of N-(2-Aminophenyl)propanamide has been reported in the literature. One method involves the use of N-(2-aminophenyl)benzamide and phenyl isocyanate . The process involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .Molecular Structure Analysis
The molecular structure of N-(2-Aminophenyl)propanamide consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 164.09500 .Scientific Research Applications
Anticonvulsant Activity
N-(2-Aminophenyl)propanamide derivatives have been explored for their potential anticonvulsant activities. A study synthesized a library of new hybrid compounds combining chemical fragments of well-known antiepileptic drugs, resulting in compounds that showed broad spectra of activity across various preclinical seizure models. Remarkably, one of these compounds demonstrated a distinctly better safety profile than clinically relevant antiepileptic drugs, such as ethosuximide, lacosamide, or valproic acid (Kamiński et al., 2015).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of certain N-(2-Aminophenyl)propanamide derivatives have been studied extensively. For example, S-1, a member of potent selective androgen receptor modulators (SARMs), demonstrated low clearance, moderate volume distribution, and extensive metabolism in rats, suggesting its potential as a therapeutic agent for androgen-dependent diseases (Wu et al., 2006).
Gamma-Secretase Inhibition
The inhibitory activity of certain N-(2-Aminophenyl)propanamide derivatives on gamma-secretase has been researched, with compound E showing the ability to reduce amyloid beta-peptide levels, a critical factor in Alzheimer's disease research (Grimwood et al., 2005).
Immunomodulating Activity
Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were synthesized and evaluated for their immunomodulating activity. These compounds were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, showing potential in modulating immune responses (Doria et al., 1991).
Antinociceptive Activity
Studies on propanamide derivatives like 3(2H)‐Pyridazinone and its antinociceptive activity revealed that these compounds, at certain doses, were more potent than aspirin in reducing pain, indicating their potential as pain-relief agents (Doğruer et al., 2000).
Chronobiotic Activity
The chronobiotic properties of certain N-(2-Aminophenyl)propanamide derivatives were studied, demonstrating their ability to alter circadian rhythms, which could be significant in treating sleep disorders or other circadian rhythm disruptions (Epperson et al., 2004).
properties
IUPAC Name |
N-(2-aminophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORLKFMRMIPKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminophenyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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